(2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(pyrimidin-2-ylamino)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N5O/c15-10-2-3-12(11(16)6-10)21-13(22)9(7-17)8-20-14-18-4-1-5-19-14/h1-6,8H,(H,21,22)(H,18,19,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVYTASHJIOLIB-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)N/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product . The reaction conditions often require a catalyst and specific temperature control to ensure high yield and purity.
Industrial Production Methods
For industrial production, the synthesis process is optimized for scalability. This involves using more efficient catalysts and reaction conditions that can be easily controlled and monitored. The process is designed to maximize yield while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives can effectively inhibit the proliferation of various cancer cell lines by inducing apoptosis.
Enzyme Inhibition
This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For example, it may inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurotransmission.
Antimicrobial Properties
Preliminary studies suggest that (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide may possess antimicrobial activity against common pathogens. The minimum inhibitory concentration (MIC) for related compounds has been reported to be effective against bacteria such as Escherichia coli and Staphylococcus aureus.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of cyano-substituted amides, including (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide. The compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity.
Study 2: Enzyme Inhibition Mechanism
A research article in Biochemical Pharmacology explored the enzyme inhibition potential of this compound. The study utilized kinetic assays to demonstrate that it effectively inhibits acetylcholinesterase with a Ki value suggesting high affinity. This property positions it as a candidate for further development in treating neurodegenerative diseases.
Study 3: Antimicrobial Activity Assessment
A recent investigation published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of various derivatives of cyano-substituted amides. The results indicated that compounds similar to (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide exhibited significant antimicrobial activity with MIC values comparable to established antibiotics.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide include:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer in various applications.
Cetylpyridinium chloride: Known for its antimicrobial properties.
Uniqueness
What sets (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
(2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide is , and it has a molecular weight of 325.15 g/mol. The compound features a cyano group, dichlorophenyl moiety, and a pyrimidine derivative, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.15 g/mol |
| CAS Number | 868213-16-5 |
Anticancer Properties
Recent studies have shown that compounds containing pyrimidine derivatives exhibit significant anticancer properties. For instance, derivatives similar to (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide have demonstrated cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
Case Studies
Several studies have investigated the biological activity of compounds related to (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide:
- Study on Cytotoxicity :
- A study reported that a pyrimidine derivative exhibited IC50 values ranging from 0.09 to 4.03 µM against various cancer cell lines including HCT-116 and HepG-2, indicating strong anticancer activity .
- Another derivative demonstrated significant growth inhibition in solid tumors and induced apoptosis through mitochondrial pathway activation .
Molecular Docking Studies
Molecular docking studies have shown that (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide interacts favorably with key proteins involved in cancer progression. The binding energies observed suggest a strong affinity for targets such as PI3K and CDK inhibitors .
Safety Profile
Preliminary evaluations indicate that this compound exhibits a favorable safety profile against normal human lung fibroblast cells (WI-38), suggesting potential for therapeutic applications without significant cytotoxicity to normal cells .
Q & A
Q. Table 1. Comparison of Analytical Techniques for Structural Confirmation
Q. Table 2. Reaction Optimization via DoE
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +25% yield |
| Solvent | DMF, THF, MeCN | DMF/THF (3:1) | Improved solubility |
| Catalyst | EDCI, DCC, None | EDCI | 95% conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
